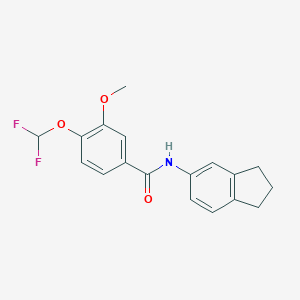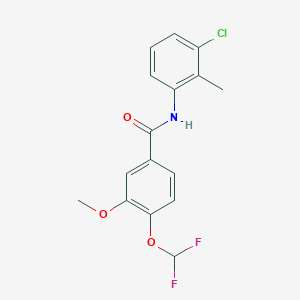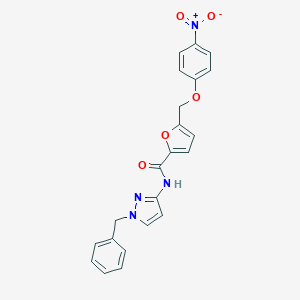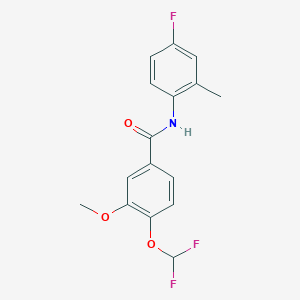![molecular formula C14H14BrN3O3 B279857 ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can alter the expression of genes involved in various cellular processes, such as cell growth and inflammation.
Biochemical and Physiological Effects
ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, it has also been found to inhibit the growth of bacteria and fungi. It has also been found to have neuroprotective effects, with results showing its ability to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. One direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another direction is to study its potential as an anti-inflammatory agent in animal models of inflammation. Additionally, further research could be done to explore its potential as a neuroprotective agent and its effects on bacterial and fungal growth.
Méthodes De Synthèse
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with ethyl 2-oxo-4-phenylbutyrate to form ethyl 3-[(4-bromoanilino)carbonyl]-4-phenylbutyrate. This compound is then reacted with hydrazine hydrate to form ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with results showing its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C14H14BrN3O3 |
|---|---|
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
ethyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrN3O3/c1-3-21-14(20)12-8-11(17-18(12)2)13(19)16-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
Clé InChI |
WEMAJLFNHGMWMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)



![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
